N-(Morpholinomethyl)camphorimide
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Overview
Description
N-(Morpholinomethyl)camphorimide is a compound that features a morpholine ring attached to a camphorimide structure. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of the morpholine ring imparts specific reactivity and biological activity to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Morpholinomethyl)camphorimide typically involves a Mannich reaction, where a secondary amine (morpholine) reacts with formaldehyde and camphorimide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Mannich reaction using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(Morpholinomethyl)camphorimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
N-(Morpholinomethyl)camphorimide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Industry: Utilized as a corrosion inhibitor and in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-(Morpholinomethyl)camphorimide involves its interaction with specific molecular targets, such as enzymes. The morpholine ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(Morpholinomethyl)nicotinamide: Another morpholine derivative with similar chemical properties and applications.
Morpholine-containing Schiff bases: These compounds share the morpholine ring and exhibit similar reactivity and biological activity.
Uniqueness: N-(Morpholinomethyl)camphorimide is unique due to its specific structure, which combines the camphorimide moiety with the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1687-80-5 |
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Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1,8,8-trimethyl-3-(morpholin-4-ylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C15H24N2O3/c1-14(2)11-4-5-15(14,3)13(19)17(12(11)18)10-16-6-8-20-9-7-16/h11H,4-10H2,1-3H3 |
InChI Key |
FAQZODPLYYTDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CN3CCOCC3)C)C |
Origin of Product |
United States |
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